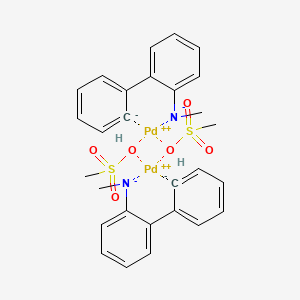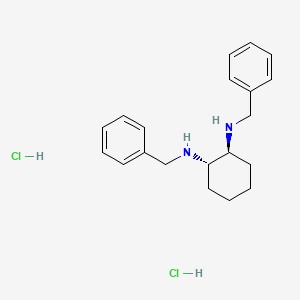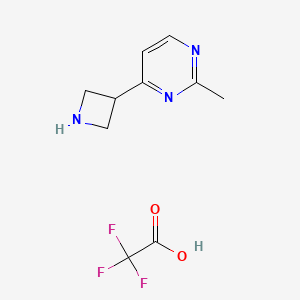
4-(Azetidin-3-yl)-2-methylpyrimidine TFA, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidines are a class of organic compounds with a four-membered heterocyclic ring structure. They are used as building blocks in the synthesis of various pharmaceuticals . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Trifluoroacetic acid (TFA) is a strong carboxylic acid often used in organic synthesis .
Synthesis Analysis
The synthesis of azetidines often involves the cyclization of beta-amino acids or the reduction of azetidinones . Pyrimidines can be synthesized by the reaction of β-dicarbonyl compounds with amidines . The specific synthesis pathway for “4-(Azetidin-3-yl)-2-methylpyrimidine TFA, 95%” would depend on the starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of “4-(Azetidin-3-yl)-2-methylpyrimidine TFA, 95%” would consist of a pyrimidine ring substituted at the 2-position with a methyl group and at the 4-position with an azetidin-3-yl group . The compound would also be associated with trifluoroacetate ions.Chemical Reactions Analysis
The chemical reactions involving “4-(Azetidin-3-yl)-2-methylpyrimidine TFA, 95%” would depend on the reaction conditions and the other reactants present. Azetidines can undergo ring-opening reactions, while pyrimidines can participate in various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Azetidin-3-yl)-2-methylpyrimidine TFA, 95%” would depend on its specific structure. For example, it would likely be soluble in polar solvents due to the presence of the polar pyrimidine ring and the trifluoroacetate ions .Applications De Recherche Scientifique
4-Azetidin-2-yl-methylpyrimidine TFA is used in a variety of scientific research applications. It has been used as a building block for the synthesis of other compounds, such as aminopyridines and aminopyrimidines. It has also been used in the synthesis of peptides and proteins, as well as in the synthesis of small-molecule inhibitors of enzymes. In addition, 4-Azetidin-2-yl-methylpyrimidine TFA has been used in the synthesis of fluorescent dyes, and it has been used as a reagent for the synthesis of heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 4-Azetidin-2-yl-methylpyrimidine TFA is not fully understood. It is believed that the compound acts as an inhibitor of enzymes, and it has been shown to interact with a variety of proteins, including proteases, kinases, and phosphatases. It has also been shown to interact with DNA, suggesting that it may have an effect on gene expression. In addition, 4-Azetidin-2-yl-methylpyrimidine TFA has been shown to have antioxidant activity, suggesting that it may have a role in the prevention of oxidative stress-related diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Azetidin-2-yl-methylpyrimidine TFA are not well understood. Studies have shown that the compound has an inhibitory effect on a variety of enzymes, including proteases, kinases, and phosphatases. It has also been shown to interact with DNA, suggesting that it may have an effect on gene expression. In addition, 4-Azetidin-2-yl-methylpyrimidine TFA has been shown to have antioxidant activity, suggesting that it may have a role in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Azetidin-2-yl-methylpyrimidine TFA in laboratory experiments include its stability, solubility in polar organic solvents, and its ability to act as an inhibitor of enzymes. However, there are some limitations to using this compound in laboratory experiments. For example, the compound is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, the compound is also sensitive to light and air, which can lead to degradation of the compound if it is not properly stored.
Orientations Futures
The potential future directions for 4-Azetidin-2-yl-methylpyrimidine TFA are numerous. The compound has the potential to be used in the development of new drugs, as well as in the synthesis of other compounds. In addition, it has the potential to be used in the development of new fluorescent dyes, and it could be used in the synthesis of heterocyclic compounds. Furthermore, 4-Azetidin-2-yl-methylpyrimidine TFA has the potential to be used in the development of new diagnostic tools, as well as in the development of new methods for the detection and treatment of diseases. Finally, this compound could be used in the development of new materials for the production of medical devices and other products.
Méthodes De Synthèse
4-Azetidin-2-yl-methylpyrimidine TFA is synthesized using a two-step process. The first step involves the preparation of the intermediate compound, 4-azetidin-2-yl-methylpyrimidine, which is then reacted with trifluoroacetic acid (TFA) in the second step to form the desired product. The synthesis of 4-azetidin-2-yl-methylpyrimidine requires the use of a base such as potassium carbonate or sodium hydroxide to catalyze the reaction. The reaction is typically carried out in an aqueous medium, and the resulting product is a white solid that is soluble in polar organic solvents.
Safety and Hazards
Propriétés
IUPAC Name |
4-(azetidin-3-yl)-2-methylpyrimidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.C2HF3O2/c1-6-10-3-2-8(11-6)7-4-9-5-7;3-2(4,5)1(6)7/h2-3,7,9H,4-5H2,1H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDAJZNXKQSXSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2CNC2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


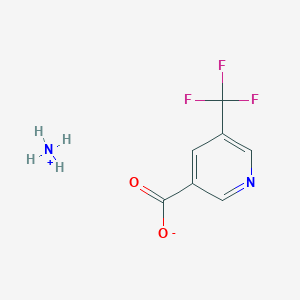
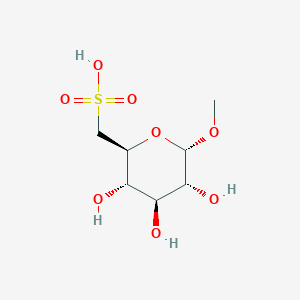
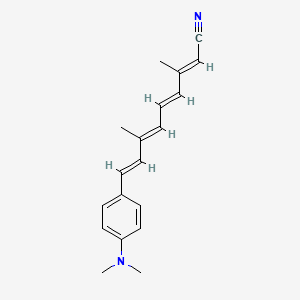
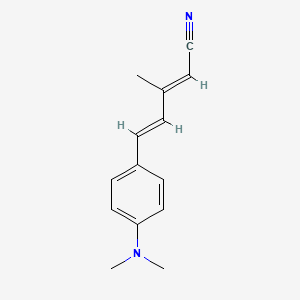
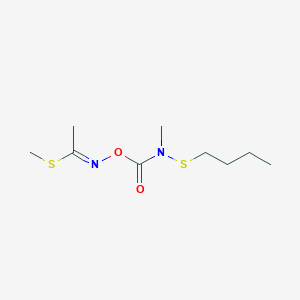
![1-Acetyl-2-[2-methyl-1-[[(3-exo)-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct- 3-yl]imino]propyl]hydrazide](/img/structure/B6308393.png)
![N-(8-Hydroxy-2-phenyl-6-prop-2-ynyloxy-hexahydro-pyrano[3,2-d][1,3]dioxin-7-yl)-acetamide](/img/structure/B6308396.png)
![Diethyl [N-methyl(benzyl)amino]malonate hydrochloride](/img/structure/B6308401.png)
![2-Aminobenzo[b]thiophene-3-carbonitrile HCl](/img/structure/B6308406.png)

